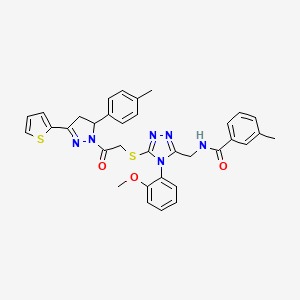

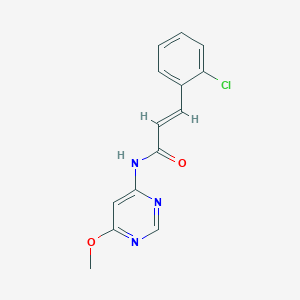

(E)-3-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

One notable application of related acrylamide derivatives includes their role in the synthesis of pharmaceuticals such as dasatinib, a potent antitumor agent. The synthesis process involves the acetylation of 2-Chloro-6-methylaniline with (E)-3-ethoxyacryloyl chloride to give (E)-N-(2- chloro-6-methylphenyl)-3-ethoxyacrylamide. This key intermediate then undergoes further reactions to produce dasatinib monohydrate, showcasing the compound's utility in generating complex therapeutic molecules (Zang Jia-liang, Chen Yi-fen, Jie Yafei, 2009).

Herbicidal Activity

Research into 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which are structurally similar to the compound , has demonstrated significant herbicidal activities. These compounds act as herbicidal inhibitors of PSII electron transport, with specific derivatives showing excellent efficacy even at low doses. This highlights the potential agricultural applications of chlorophenyl-acrylamide derivatives in developing new herbicides (Qingmin Wang, Heng Li, Yong-hong Li, Run-qiu Huang, 2004).

Chemical and Biochemical Studies

Acrylamide derivatives, including those with chlorophenyl and methoxypyrimidinyl groups, have been extensively studied for their chemical and biochemical properties. Investigations into the formation of acrylamide in food products, for instance, provide insights into its occurrence, sources, and the mechanisms underlying its generation during high-temperature food processing. This research is crucial for understanding the potential health risks associated with dietary acrylamide and for developing strategies to reduce its presence in food products (A. Becalski, B. Lau, D. Lewis, S. Seaman, 2003).

Environmental and Safety Applications

The removal of acrylamide by microorganisms has also been a subject of interest. This research focuses on the degradation of acrylamide, an environmental contaminant, using biological methods. Understanding the microbial breakdown of acrylamide can lead to the development of effective bioremediation strategies for contaminated water and soil, thereby mitigating its environmental impact (J. Charoenpanich, 2013).

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c1-20-14-8-12(16-9-17-14)18-13(19)7-6-10-4-2-3-5-11(10)15/h2-9H,1H3,(H,16,17,18,19)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHJNYYXLMTPGN-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)C=CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=NC(=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2725105.png)

![1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2725107.png)

![N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725109.png)

![2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B2725110.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2725113.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2725117.png)

![N-benzyl-3-methyl-5-oxo-N-pyridin-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725118.png)